3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Overview
Description
Synthesis Analysis
3-Benzyl-3,8-diazabicyclo[3.2.1]octane and its derivatives can be synthesized using different methodologies. One approach involves the use of pyroglutamic acid, leveraging amide activation for efficient synthesis. This method includes the reduction and cyclization of a nitroenamine intermediate, leading to the formation of 3,8-diazabicyclo[3.2.1]octane analogues, including 3-substituted azatropanes evaluated for their receptor affinity (Singh et al., 2007). Another noteworthy synthesis method involves desymmetrization via ring-closing metathesis, offering a route to diazabicyclo[3.2.1]octane derivatives with potential application in various fields (Burke et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives is characterized by their bicyclic framework, which includes nitrogen atoms at strategic positions. This structural arrangement influences the compound's reactivity and interaction with other molecules. X-ray crystallography studies provide insights into the compound's geometry, showcasing its potential for forming hydrogen bonds and self-assembly in crystal structures, indicative of its utility in supramolecular chemistry (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
3-Benzyl-3,8-diazabicyclo[3.2.1]octane exhibits a range of chemical reactions, underlining its versatility. For instance, its derivatives undergo ring-opening reactions with phenols and related nucleophiles, demonstrating the compound's reactivity towards nucleophilic attack (Maraš et al., 2012). Furthermore, the compound's framework allows for intriguing chemical transformations, such as N → N acyl migration, highlighting its potential in synthetic chemistry (Cignarella et al., 1963).
Scientific Research Applications
Synthesis of Tropane Alkaloids
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “3-Benzyl-3,8-diazabicyclo[3.2.1]octane”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
- Results or Outcomes : This research has led to the development of important methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold .
Class III Antiarrhythmic Agent
- Scientific Field : Medical Chemistry .
- Summary of Application : “3,8-Diazabicyclo-[3.2.1]-octane” derivatives have been used as analogues of ambasilide, a Class III antiarrhythmic agent .
- Methods of Application : A series of ambasilide analogues were synthesized, having the 3,8-diazabicyclo-[3.2.1]-octane moiety . These compounds were tested both in vitro extracellular electrophysiological assays and by the conventional microelectrode technique .
- Results or Outcomes : Most of the tested compounds lengthened the effective refractory period (ERP) with no change or slight increase on the impulse conduction time (ICT). Some of the tested compounds lengthened the action potential duration (APD), a typical Class III feature, without exerting any significant effect on the maximal rate of depolarization .
Synthesis of Tricyclic Fused Lactone-Lactams
- Scientific Field : Organic Chemistry .
- Summary of Application : “3-Benzyl-3,8-diazabicyclo[3.2.1]octane” derivatives have been used in the synthesis of tricyclic fused lactone-lactams . These compounds are of interest due to their potential applications in the synthesis of natural products .
- Methods of Application : The synthesis involves the use of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, that can undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with these derivatives affords a 3,8-diazabicyclo[3.2.1]octane .
- Results or Outcomes : The cycloaddition process resulted in the formation of novel tricyclic fused lactone-lactam systems . The formation of these tricyclic compounds can be rationalized via a Wagner−Meerwein rearrangement followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPIEOTDBYZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497951 | |
Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
67571-90-8 | |
Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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